molecular formula C13H10FN3O2S2 B2565262 7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-38-0

7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2565262
CAS RN: 899750-38-0
M. Wt: 323.36
InChI Key: REHGMAMFDNDWPM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-thiadiazine 1,1-dioxide, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,2,4-thiadiazine ring with a sulfur dioxide group attached, making it a 1,1-dioxide. The 7-fluoro-3-((pyridin-2-ylmethyl)thio) substituents indicate the presence of a fluorine atom and a thioether group attached to the thiadiazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfur dioxide group could potentially make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Cognitive Enhancement

Research on fluorinated 1,2,4-benzothiadiazine 1,1-dioxides has identified compounds with significant cognitive-enhancing effects. These compounds act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity. For instance, a study demonstrated the discovery of orally active cognitive enhancers that showed marked cognitive-enhancing effects in vivo after oral administration to rats. The study also highlighted the positive impact of fluorine atoms on the pharmacokinetic behavior and metabolic stability of these compounds (Francotte et al., 2010).

Anticancer Activity

Fluoro-substituted compounds have shown potential anticancer activity. For example, novel fluoro-substituted benzo[b]pyran derivatives have been synthesized and tested against various human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). This highlights the therapeutic potential of fluoro-substituted compounds in cancer treatment.

Pharmacology

The pharmacological application of benzothiadiazine derivatives extends to selective inhibition and modulation of biological targets. For example, 3-alkylamino-7-halo-4H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and shown to exhibit tissue-selective effects by activating ATP-sensitive potassium channels, with variations in substituents affecting potency and selectivity (de Tullio et al., 2003). This suggests their potential use in developing treatments for conditions requiring specific tissue targeting.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many heterocyclic compounds are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicinal chemistry. Given the wide range of activities exhibited by heterocyclic compounds, this compound could have potential uses in the development of new drugs .

properties

IUPAC Name

7-fluoro-3-(pyridin-2-ylmethylsulfanyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S2/c14-9-4-5-11-12(7-9)21(18,19)17-13(16-11)20-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHGMAMFDNDWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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